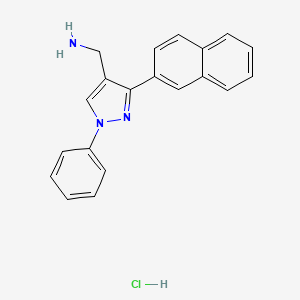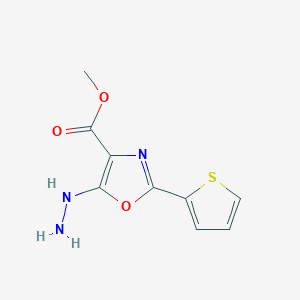
(3E)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-oxazolidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-oxazolidine-5-carboxylic acid is a compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is known for its involvement in various chemical reactions and its utility in different fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-oxazolidine-5-carboxylic acid involves several steps, including the preparation of intermediate compounds and the use of specific reagents and conditions. The exact synthetic route can vary depending on the desired purity and yield of the final product. Common methods include the use of cyclodextrins for the formation of inclusion complexes, which can enhance the solubility and stability of the compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-oxazolidine-5-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents such as FeCl3 and DDQ, as well as reducing agents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield phenylene-fused porphyrins, while reduction reactions can produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
(3E)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-oxazolidine-5-carboxylic acid has a wide range of scientific research applications, making it a valuable compound in various fields:
Chemistry: It is used in the synthesis of complex molecules and as a reagent in various chemical reactions.
Wirkmechanismus
The mechanism of action of (3E)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-oxazolidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (3E)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-oxazolidine-5-carboxylic acid include other porphyrin derivatives and related molecules that share structural similarities. These compounds often exhibit similar chemical properties and reactivity patterns .
Uniqueness
What sets this compound apart from its similar compounds is its unique combination of properties, such as its specific reactivity and stability under certain conditions. This makes it particularly valuable for specific applications where other compounds may not perform as effectively .
Conclusion
This compound is a versatile and valuable compound with a wide range of applications in scientific research and industry. Its unique properties and reactivity make it an essential tool for researchers and industrial chemists alike.
Eigenschaften
IUPAC Name |
(3E)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-oxazolidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-8-4-2-1-3-6(8)7-5-9(10(13)14)15-11-7/h1-4,9,11H,5H2,(H,13,14)/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIQUIQDZJMQBR-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ONC1=C2C=CC=CC2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C(ON/C1=C/2\C=CC=CC2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-2-(4-fluorophenyl)ethenyl]-5-hydrazinyl-1,3-oxazole-4-carbonitrile](/img/structure/B8073665.png)



![5-phenyl-2-thiophen-2-yl-6H-[1,3]oxazolo[4,5-d]pyrimidin-7-one](/img/structure/B8073688.png)


![2,2-[(E)-1,2-Diazenediyl]Dipyridine](/img/structure/B8073720.png)
![Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, [1a,3a(Z)]-](/img/structure/B8073726.png)


![6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine](/img/structure/B8073739.png)

